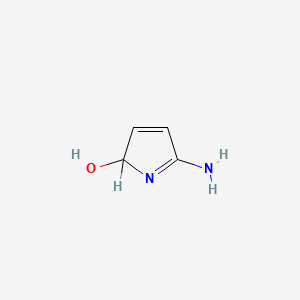

2-Hydroxy-5-iminoazacyclopent-3-ene

Description

Properties

IUPAC Name |

5-amino-2H-pyrrol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1-2,4,7H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDDHEQEFKCAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71765-74-7 | |

| Record name | 2-Hydroxy-5-iminoazacyclopent-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrrol-2-ol, 5-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-2H-PYRROL-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S52CLR5FCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Hydroxy-5-iminoazacyclopent-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Hydroxy-5-iminoazacyclopent-3-ene, a pyrroline-class antibiotic. The document details its chemical structure, physicochemical properties, and biological activity. A significant focus is placed on its proposed mechanism of action as a protonophore, a class of compounds that disrupt cellular membrane potential. This guide also outlines generalized experimental protocols for the synthesis and characterization of this and similar compounds, providing a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known by its synonym 2,5-Dihydro-5-imino-1H-pyrrol-2-ol and CAS number 71765-74-7, is a heterocyclic organic compound with emerging interest in the field of antibiotics. Its structural features, including a hydroxyl group and an imino group on a five-membered nitrogen-containing ring, confer upon it a unique chemical reactivity and biological activity. As a member of the pyrroline class of antibiotics, it exhibits mild activity against both Gram-positive and Gram-negative bacteria[1]. This guide aims to consolidate the current understanding of its core properties to facilitate further research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | ECHEMI[2] |

| Molecular Weight | 98.10 g/mol | ECHEMI[2] |

| Exact Mass | 98.048012819 u | ECHEMI[2] |

| Topological Polar Surface Area | 58.6 Ų | ECHEMI[2] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |

| XLogP3 | -1.2 | ECHEMI[2] |

| Complexity | 128 | ECHEMI[2] |

| Color and Form | Solid | CymitQuimica[1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly accessible literature, general methods for the synthesis of related pyrrole and dihydropyrrole derivatives can be adapted.

Generalized Synthesis Protocol

A plausible synthetic approach involves a multi-component reaction, which is a common strategy for constructing heterocyclic scaffolds[3]. A potential pathway could involve the condensation of an α,β-unsaturated aldehyde or ketone with an amine and a source of the imino and hydroxyl functionalities.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Characterization Methods

The characterization of the synthesized compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Table 2: Experimental Protocols for Characterization

| Technique | Protocol | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. | The ¹H NMR spectrum should show characteristic peaks for the vinyl, imino, and hydroxyl protons. The ¹³C NMR should confirm the presence of the expected number of carbon atoms in their respective chemical environments. |

| Infrared (IR) Spectroscopy | Prepare a KBr pellet of the solid sample or analyze as a thin film. | The IR spectrum should display characteristic absorption bands for N-H stretching (imine), O-H stretching (hydroxyl), C=N stretching (imine), and C=C stretching (alkene). |

| Mass Spectrometry (MS) | Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass. | The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of the compound (98.0480 u). |

| Elemental Analysis | Perform combustion analysis to determine the percentage composition of C, H, and N. | The experimental percentages should be in close agreement with the calculated values for the molecular formula C₄H₆N₂O. |

Biological Activity and Mechanism of Action

This compound is classified as a pyrroline-class antibiotic with mild activity against both Gram-positive and Gram-negative bacteria[1]. The broader class of pyrrolomycin antibiotics are known to act as potent protonophores[4]. This suggests that the primary mechanism of action for this compound is the disruption of the proton motive force across bacterial cell membranes.

Protonophore Mechanism

Protonophores are lipid-soluble weak acids that can transport protons across a lipid membrane. This action uncouples oxidative phosphorylation from ATP synthesis by dissipating the proton gradient that is essential for ATP synthase function.

Signaling Pathway of a Protonophore:

Caption: The catalytic cycle of a protonophore across a bacterial membrane.

This disruption of the proton gradient leads to a collapse of the membrane potential, inhibiting essential cellular processes such as ATP synthesis, nutrient transport, and flagellar motion, ultimately resulting in bacterial cell death.

Applications in Drug Development

The unique structure and biological activity of this compound make it an interesting scaffold for the development of novel antimicrobial agents. Its broad-spectrum, albeit mild, activity suggests that chemical modifications could enhance its potency and selectivity. Further research into structure-activity relationships (SAR) could lead to the design of more effective antibiotics that may circumvent existing resistance mechanisms.

Conclusion

This compound is a promising, yet understudied, pyrroline antibiotic. This guide has summarized its known fundamental properties and proposed a scientifically plausible mechanism of action based on its chemical class. The provided generalized experimental protocols offer a starting point for researchers to synthesize and characterize this molecule, paving the way for a more thorough investigation of its therapeutic potential. Further studies are warranted to elucidate its precise biological targets and to explore its potential as a lead compound in the development of new antibacterial therapies.

References

Unveiling the Enigmatic 2-Hydroxy-5-iminoazacyclopent-3-ene: A Technical Guide to its Synthesis, Discovery, and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iminoazacyclopent-3-ene, a captivating heterocyclic compound, has garnered interest within the scientific community for its potential as a pyrroline-class antibiotic. Exhibiting mild activity against both Gram-positive and Gram-negative bacteria, this molecule, also known by its tautomeric name 5-imino-3-pyrrolin-2-one and identified by CAS number 71765-74-7, presents a compelling scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of the synthesis, discovery, and history of this intriguing molecule, collating available data to facilitate future research and development endeavors.

Discovery and History

The precise origins and discovery of this compound remain somewhat elusive in readily available literature, suggesting its emergence from either niche natural product research or as a synthetic intermediate in broader medicinal chemistry programs. The classification of this compound as a pyrroline-class antibiotic points towards a potential discovery within the extensive screening of natural products, a field rich in the identification of novel antimicrobial agents. The pyrrolidine and pyrrole moieties are core structures in a vast array of natural and synthetic bioactive compounds, including potent antibiotics such as the pyrrolomycins. It is plausible that this compound was either isolated from a natural source or synthesized as an analog during the exploration of these more complex antibiotic structures.

Recent research has brought the 5-iminopyrrol-2-one scaffold back into the spotlight. A 2024 study published in ACS Infectious Diseases investigated a series of synthesized cyanoacrylamides and 5-iminopyrrol-2-ones for their activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis.[1][2][3] This contemporary interest underscores the continued relevance of this chemical class in the search for new therapeutic agents.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of the unsubstituted this compound is not prominently documented in publicly accessible scientific literature, a general synthetic strategy can be inferred from recent studies on substituted 5-iminopyrrol-2-ones. The aforementioned 2024 study by Chao-Pellicer et al. provides a synthetic route to substituted derivatives, which serves as a foundational methodology.[1][2][3]

The synthesis of the 5-iminopyrrol-2-one core, as described in the supplementary information of the ACS Infectious Diseases paper, involves a catalytic hydrocyanation of activated alkynes or secondary propiolamides.[3] This method, referenced from earlier work, provides a pathway to construct the fundamental pyrrolinone ring system.

A plausible synthetic workflow for generating the 5-iminopyrrol-2-one scaffold is depicted below. This generalized scheme is based on the principles of related syntheses and represents a logical approach for researchers aiming to produce this class of compounds.

References

An In-Depth Technical Guide to 2-Hydroxy-5-iminoazacyclopent-3-ene

IUPAC Name: 2-Hydroxy-5-iminoazacyclopent-3-ene

Synonyms: 2,5-Dihydro-5-imino-1H-pyrrol-2-ol

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a pyrroline-class antibiotic. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed quantitative physicochemical data for this compound is not extensively available in publicly accessible literature. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | CymitQuimica |

| Physical Form | Solid | CymitQuimica |

Further research is required to determine key physicochemical parameters such as melting point, boiling point, water solubility, pKa, and partition coefficient.

Biological Activity

This compound has been identified as a pyrroline-class antibiotic. It exhibits mild antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum

Specific minimum inhibitory concentration (MIC) values against a broad panel of bacterial strains have not been detailed in the available literature. Further studies are necessary to quantify its potency against various pathogenic bacteria.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. Research into its molecular targets and how it interferes with bacterial growth and survival is needed.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the public domain. General synthetic routes for related pyrrolinone and dihydropyrrole structures often involve multi-step reactions, including condensation and cyclization reactions.

Hypothetical Synthetic Workflow:

The synthesis of this compound could potentially involve the cyclization of a linear precursor containing the necessary carbon, nitrogen, and oxygen functionalities. The introduction of the imino and hydroxyl groups would be key steps in the synthetic pathway. A possible logical workflow for a research program aimed at its synthesis is outlined below.

Caption: Logical workflow for the synthesis and biological evaluation of this compound.

Signaling Pathways and Molecular Interactions

There is currently no information available in the scientific literature detailing the interaction of this compound with any specific cellular signaling pathways. To understand its biological effects and potential for drug development, it would be crucial to investigate its impact on key bacterial pathways, such as cell wall synthesis, protein synthesis, or DNA replication.

Hypothetical Target Interaction Pathway:

A generalized diagram illustrating the potential interaction of an antibiotic with bacterial cellular pathways is presented below. This is a conceptual representation and has not been experimentally validated for this compound.

Caption: A conceptual diagram of a potential antibiotic mechanism of action.

Future Research Directions

The limited available information on this compound highlights several areas for future research:

-

Elucidation of Physicochemical Properties: Comprehensive characterization of its physical and chemical properties is essential for any further development.

-

Development of a Robust Synthetic Protocol: A reliable and scalable synthesis method is required to produce sufficient quantities for detailed study.

-

In-depth Biological Evaluation: A thorough investigation of its antimicrobial spectrum, potency (MIC values), and mechanism of action is crucial.

-

Toxicology and Pharmacokinetic Studies: To assess its potential as a therapeutic agent, its safety profile and behavior in biological systems must be determined.

-

Exploration of Signaling Pathway Interactions: Identifying the molecular targets and pathways affected by this compound will provide valuable insights into its biological activity.

Methodological & Application

Asymmetric Synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the asymmetric synthesis of "2-Hydroxy-5-iminoazacyclopent-3-ene" derivatives. The term "azacyclopent-3-ene" is interpreted as a carbocyclic cyclopentene ring with an exocyclic imino group, a common scaffold with potential applications in medicinal chemistry due to its structural analogy to various biologically active compounds.

Introduction

Substituted cyclopentene rings are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. The introduction of stereochemically defined hydroxyl and imino functionalities can significantly influence their biological activity, making their asymmetric synthesis a topic of considerable interest. These derivatives hold potential as intermediates for the synthesis of novel therapeutics, including antiviral agents, enzyme inhibitors, and modulators of cellular signaling pathways. This document outlines a plausible synthetic strategy, leveraging established asymmetric catalytic reactions to achieve high enantiopurity of the target compounds.

Proposed Synthetic Strategy

A convergent and stereocontrolled synthesis is proposed, commencing with the asymmetric formation of a key intermediate, an enantiomerically enriched aminocyclopentenol. This intermediate can then be elaborated to the final 2-hydroxy-5-imino derivative. Two primary pathways are presented:

-

Pathway A: Starting from a readily available achiral diene, a one-pot asymmetric synthesis of a 4-aminocyclopenten-1-ol derivative is performed. Subsequent oxidation of the amine functionality to an imine yields the target molecule.

-

Pathway B: An alternative approach involves the asymmetric synthesis of a 4-aminocyclopentenone. The ketone is then stereoselectively reduced to the corresponding alcohol, followed by conversion of the amino group to the imine.

These strategies rely on well-documented and robust transformations, including the Palladium-catalyzed Overman rearrangement, Ruthenium-catalyzed Ring-Closing Metathesis (RCM), and established methods for imine formation.

Experimental Protocols

Pathway A: From Diene to this compound Derivative

This pathway involves a highly efficient one-pot, multi-step process for the synthesis of the key aminocyclopentenol intermediate.[1]

Step 1: Asymmetric Synthesis of (1R,4S)-4-(Trichloroacetamido)cyclopent-2-en-1-ol

This step combines an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis in a single pot.

Materials:

-

(E)-1,6-heptadien-4-ol

-

Trichloroacetonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Palladium(II) chloride bis(acetonitrile) complex

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

-

Grubbs' Second Generation Catalyst

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

Protocol:

-

To a solution of (E)-1,6-heptadien-4-ol (1.0 eq) in anhydrous DCM, add DBU (0.1 eq) and cool the mixture to 0 °C.

-

Slowly add trichloroacetonitrile (1.5 eq) and stir the reaction at room temperature for 2 hours to form the allylic trichloroacetimidate.

-

In a separate flask, prepare the palladium catalyst by dissolving PdCl₂(MeCN)₂ (0.05 eq) and (S)-BINAP (0.06 eq) in anhydrous DCM and stirring for 30 minutes.

-

Add the palladium catalyst solution to the reaction mixture containing the trichloroacetimidate.

-

Add Grubbs' Second Generation Catalyst (0.05 eq) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (1R,4S)-4-(trichloroacetamido)cyclopent-2-enol.

Step 2: Hydrolysis of the Trichloroacetamide

Materials:

-

(1R,4S)-4-(trichloroacetamido)cyclopent-2-enol

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Protocol:

-

Dissolve the (1R,4S)-4-(trichloroacetamido)cyclopent-2-enol (1.0 eq) in methanol.

-

Add K₂CO₃ (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product, (1R,4S)-4-aminocyclopent-2-en-1-ol, can be used in the next step without further purification.

Step 3: Oxidation of the Amine to an Imine

This step proposes the formation of an N-unsubstituted imine from the primary amine.

Materials:

-

(1R,4S)-4-aminocyclopent-2-en-1-ol

-

Manganese dioxide (MnO₂) or other suitable oxidant

-

Dichloromethane (DCM)

Protocol:

-

To a solution of (1R,4S)-4-aminocyclopent-2-en-1-ol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound derivative. Further purification may be achieved by chromatography if necessary.

Pathway B: From Aminocyclopentenone

This pathway offers an alternative route via a ketonic intermediate.

Step 1: Asymmetric Synthesis of 4-Aminocyclopentenone

This can be achieved through various established methods, such as the desymmetrization of cyclopent-4-ene-1,3-dione.

Step 2: Stereoselective Reduction of the Ketone

Materials:

-

4-Aminocyclopentenone derivative

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (Luche reduction conditions)

-

Methanol (MeOH)

Protocol:

-

Dissolve the 4-aminocyclopentenone derivative (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol and cool to 0 °C.

-

Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction for 30-60 minutes at 0 °C.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aminocyclopentenol by column chromatography.

Step 3: Conversion of the Amino Group to an Imine

Follow the protocol described in Pathway A, Step 3.

Data Presentation

Table 1: Representative Yields and Enantioselectivities for Key Synthetic Steps (Based on Analogous Reactions in Literature)

| Step | Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| Pathway A, Step 1 (Overman Rearrangement/RCM) | (E)-1,6-heptadien-4-ol | Pd(II)/(S)-BINAP, Grubbs II | (1R,4S)-4-(trichloroacetamido)cyclopent-2-enol | 70-85 | >92 | [1] |

| Pathway B, Step 2 (Stereoselective Ketone Reduction) | 4-Substituted-cyclopent-2-enone | NaBH₄, CeCl₃ | 4-Substituted-cyclopent-2-en-1-ol | 85-95 | N/A (dr) | |

| Pathway A/B, Step 3 (Imine Formation from Primary Amine) | Primary amine | MnO₂ | N-unsubstituted imine | 60-80 | N/A | |

| Alternative Imine Formation (from Ketone with NH₃ source) | Cyclic Ketone | Sc(OTf)₃, NH₄OAc | N-unsubstituted ketimine | 75-90 | N/A | [2] |

Note: The yields and enantiomeric excess (ee) for the imine formation step are estimated based on general procedures for similar transformations, as specific data for the target molecule is not available.

Visualizations

Logical Workflow for the Asymmetric Synthesis

Caption: Proposed synthetic pathways for the asymmetric synthesis.

Potential Signaling Pathway Involvement

While the specific biological activities of this compound derivatives are yet to be extensively studied, related nitrogen-containing cyclopentanoids have shown interactions with various biological targets. For instance, aminocyclopentitol derivatives are known to be precursors for carbocyclic nucleosides with antiviral properties. The imino functionality can also be a key pharmacophore in enzyme inhibitors. A hypothetical signaling pathway where such a derivative might act as an inhibitor is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Proposed Synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene from Chiral Precursors

Disclaimer: The following document outlines a proposed synthetic route for "2-Hydroxy-5-iminoazacyclopent-3-ene" from chiral precursors. Extensive literature searches did not yield an established protocol for this specific molecule. Therefore, the presented synthesis is a hypothetical pathway based on analogous reactions and established principles in organic chemistry. This protocol has not been experimentally validated and would require significant optimization and verification by qualified researchers.

Introduction

The synthesis of chiral nitrogen-containing heterocycles is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. The target molecule, this compound, represents a novel scaffold with potential for diverse biological activities. This document provides a detailed, albeit theoretical, protocol for the enantioselective synthesis of this compound, starting from a readily available chiral precursor. The proposed route involves the construction of a functionalized pyrrolidinone core, followed by the stereoselective introduction of a hydroxyl group, the formation of a carbon-carbon double bond, and the final conversion of a lactam to an imine.

Proposed Synthetic Pathway

The proposed multi-step synthesis commences with a chiral pool starting material, L-pyroglutamic acid, to establish the initial stereocenter. The pathway involves the following key transformations:

-

Step 1: Protection of the amine and esterification of the carboxylic acid of L-pyroglutamic acid.

-

Step 2: Stereoselective α-hydroxylation of the lactam carbonyl.

-

Step 3: Introduction of a double bond at the C3-C4 position via a selenation-oxidation-elimination sequence.

-

Step 4: Conversion of the lactam to a thiolactam using Lawesson's reagent.

-

Step 5: S-methylation of the thiolactam followed by amination to yield the final imino product.

A schematic overview of this proposed synthetic pathway is presented below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained by passing through a column of activated alumina. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Synthesis of (S)-methyl 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate (Protected & Esterified Pyrrolidinone)

This step involves the standard protection of the amine as a Boc-carbamate and esterification of the carboxylic acid.

Protocol:

-

Suspend L-pyroglutamic acid (1.0 eq) in a mixture of tert-butanol and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude Boc-L-pyroglutamic acid in anhydrous methanol.

-

Add trimethylsilyldiazomethane (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with acetic acid and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of (2S,5S)-methyl 1-(tert-butoxycarbonyl)-2-hydroxy-5-oxopyrrolidine-2-carboxylate (2-Hydroxy-pyrrolidinone Intermediate)

This step proposes a stereoselective α-hydroxylation using a strong base and an electrophilic oxygen source.

Protocol:

-

Dissolve the protected and esterified pyrrolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour at -78 °C.

-

Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 3: Synthesis of (S)-methyl 1-(tert-butoxycarbonyl)-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate (Unsaturated 2-Hydroxy-pyrrolinone)

Introduction of the double bond is proposed via a selenoxide elimination.

Protocol:

-

To a solution of the 2-hydroxy-pyrrolidinone intermediate (1.0 eq) in anhydrous THF at -78 °C, add LDA (2.2 eq) dropwise and stir for 1 hour.

-

Add phenylselenyl chloride (1.2 eq) in anhydrous THF and stir for 2 hours at -78 °C.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry, filter, and concentrate the organic phase.

-

Dissolve the crude selanylated intermediate in dichloromethane.

-

Add 30% hydrogen peroxide (3.0 eq) at 0 °C and stir for 1 hour.

-

Dilute with water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of (S)-methyl 1-(tert-butoxycarbonyl)-2-hydroxy-5-thioxo-2,5-dihydro-1H-pyrrole-2-carboxylate (Unsaturated 2-Hydroxy-thiolactam)

Conversion of the lactam to a thiolactam is proposed using Lawesson's reagent. The use of Lawesson's reagent is a well-established method for the thionation of amides and lactams.

Protocol:

-

Dissolve the unsaturated 2-hydroxy-pyrrolinone (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.6 eq) in one portion.

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 5: Synthesis of (S)-2-Hydroxy-5-iminoazacyclopent-3-ene (Final Product)

This final step involves S-methylation of the thiolactam to form a thioimidate, followed by displacement with ammonia to yield the imine. This is followed by deprotection of the Boc and ester groups.

Protocol:

-

Dissolve the unsaturated 2-hydroxy-thiolactam (1.0 eq) in anhydrous dichloromethane.

-

Add methyl trifluoromethanesulfonate (MeOTf) (1.2 eq) at 0 °C and stir for 1 hour.

-

Bubble anhydrous ammonia gas through the solution for 30 minutes at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude imine in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 2 hours to remove the Boc group.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to induce saponification of the ester.

-

Stir for 4 hours at room temperature, then neutralize with acidic resin.

-

Filter and concentrate to yield the crude final product, which can be purified by preparative HPLC.

Data Presentation (Hypothetical)

The following table summarizes the expected (hypothetical) quantitative data for the proposed synthetic route.

| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

| 1 | Protected & Esterified Pyrrolidinone | 10.0 | 17.5 | 90 | >98 | >99 |

| 2 | 2-Hydroxy-pyrrolidinone Intermediate | 17.5 | 12.3 | 68 | >95 | >99 |

| 3 | Unsaturated 2-Hydroxy-pyrrolinone | 12.3 | 7.8 | 64 | >95 | >99 |

| 4 | Unsaturated 2-Hydroxy-thiolactam | 7.8 | 6.9 | 83 | >97 | >99 |

| 5 | This compound | 6.9 | 2.1 | 45 (over 3 steps) | >98 (after HPLC) | >99 |

Logical Relationships and Workflows

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the proposed synthesis.

Caption: Detailed experimental workflow for the proposed synthesis.

Caption: Logical relationship between the key synthetic transformations.

Conclusion

This document provides a comprehensive, though hypothetical, set of application notes and protocols for the synthesis of this compound from a chiral precursor. The proposed route is based on established chemical transformations and provides a logical framework for researchers and drug development professionals to undertake the synthesis of this novel heterocyclic scaffold. It is imperative to reiterate that this protocol requires experimental validation, and each step may need significant optimization to achieve the desired outcomes.

Application Notes and Protocols: Catalytic Applications of Pyrrolidine-Based Organocatalysts

A note on the requested compound "2-Hydroxy-5-iminoazacyclopent-3-ene": A thorough review of the scientific literature indicates that "this compound" is not a recognized compound or catalyst. It is likely that this name is a non-standard representation of a chemical structure. However, the query points towards a five-membered nitrogenous ring (azacyclopentane or pyrrolidine) bearing hydroxyl and imino-like functionalities. This structural motif is central to a highly successful and widely studied class of organocatalysts: pyrrolidine-based catalysts .

This document will therefore focus on this relevant and extensively documented class of catalysts, which are pivotal in modern organic synthesis and drug development. We will provide detailed application notes and protocols for representative pyrrolidine-based catalysts, particularly those incorporating hydroxyl or hydroxyl-derived groups, which operate via iminium and enamine intermediates.

Introduction to Pyrrolidine-Based Organocatalysis

Pyrrolidine-based organocatalysts are small, chiral organic molecules that can accelerate chemical reactions with high levels of stereoselectivity.[1][2] Derived from the natural amino acid proline, these catalysts are renowned for their robustness, low toxicity, and accessibility.[3][4] They are central to the field of aminocatalysis, which relies on two primary modes of activation: enamine catalysis and iminium catalysis .[5][6]

-

Enamine Catalysis: The catalyst's secondary amine reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. This mode of activation is crucial for reactions like asymmetric aldol and Michael additions.[7][8]

-

Iminium Catalysis: The catalyst forms a transient iminium ion with an α,β-unsaturated carbonyl compound. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This is the key mechanism in reactions such as Diels-Alder and conjugate additions.[9][10]

The presence of a hydroxyl group, often as part of a prolinol or diarylprolinol silyl ether structure, plays a critical role in orienting the substrates and enhancing stereoselectivity through hydrogen bonding or steric hindrance.[11][12]

Key Applications and Data

Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers, are highly effective in a variety of asymmetric transformations. A prominent example is the Michael addition of aldehydes to nitroalkenes, which furnishes valuable chiral γ-nitro aldehydes.[12][13]

Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The following table summarizes the performance of a representative (S)-diphenylprolinol trimethylsilyl ether catalyst in the asymmetric Michael addition of various aldehydes to different nitroalkenes.

| Entry | Aldehyde | Nitroalkene | Time (h) | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Propanal | trans-β-Nitrostyrene | 5 | 94:6 | 85 | 99 | [12] |

| 2 | Butanal | trans-β-Nitrostyrene | 6 | 95:5 | 80 | 99 | [12] |

| 3 | Pentanal | trans-β-Nitrostyrene | 24 | 94:6 | 85 | 98 | [14] |

| 4 | Propanal | 1-Nitro-1-hexene | 24 | 91:9 | 78 | 99 | [12] |

| 5 | Propanal | 2-Cyclohexyl-1-nitroethene | 48 | 92:8 | 81 | 99 | [12] |

| 6 | Propanal | (E)-1-nitro-2-(p-tolyl)ethene | 4 | 95:5 | 88 | 99 | [12] |

| 7 | Propanal | (E)-2-(4-chlorophenyl)-1-nitroethene | 5 | 96:4 | 82 | >99 | [12] |

Signaling Pathways and Experimental Workflows

Catalytic Cycles of Aminocatalysis

The dual modes of activation, enamine and iminium catalysis, are fundamental to the versatility of pyrrolidine-based catalysts. The following diagrams illustrate these catalytic cycles.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 12. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: "2-Hydroxy-5-iminoazacyclopent-3-ene" as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Hydroxy-5-iminoazacyclopent-3-ene," a versatile heterocyclic compound, presents significant potential as a ligand in coordination chemistry. Its structure, featuring both a hydroxyl and an imino group, allows for various coordination modes and the formation of stable complexes with a range of transition metals. These metal complexes are of growing interest due to their potential applications in catalysis, materials science, and as therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis and characterization of its coordination complexes, and illustrative data based on analogous systems.

Tautomerism and Coordination

It is important to note that "this compound" can exist in tautomeric forms, primarily as "2-amino-5-oxocyclopent-3-en-1-one." The specific tautomer present can be influenced by the solvent, pH, and the metal ion used for complexation. The coordination to a metal ion can also lock the ligand into a specific tautomeric form.

Applications in Coordination Chemistry

The coordination chemistry of ligands structurally similar to "this compound" suggests a variety of applications for its metal complexes:

-

Homogeneous Catalysis: Metal complexes of related aminocyclopentenone and hydroxypyrrolinone ligands have shown promise in catalytic applications. These complexes can serve as catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The ligand's structure can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

-

Bioinorganic Chemistry and Drug Development: The structural motif of this ligand is found in various biologically active molecules. Its metal complexes are being investigated for their potential as antimicrobial, antiviral, and anticancer agents. The chelation of the ligand to a metal ion can enhance the biological activity of the organic molecule.

-

Materials Science: Coordination polymers and metal-organic frameworks (MOFs) incorporating similar ligands are being explored for applications in gas storage, separation, and sensing. The ability of the ligand to bridge multiple metal centers is a key feature in the design of these materials.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of the ligand and its metal complexes. These should be adapted based on the specific metal and desired complex.

Protocol 1: Synthesis of this compound Ligand

This protocol is a representative synthesis; specific precursors and conditions may vary.

Materials:

-

Appropriate starting materials (e.g., a substituted aminofuran and a primary amine)

-

Lewis acid catalyst (e.g., Sc(OTf)₃, InCl₃)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Dissolve the aminofuran precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the primary amine (1.1 eq) to the solution.

-

Add the Lewis acid catalyst (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure "this compound" ligand.

-

Characterize the purified ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes with the "this compound" ligand (L).

Materials:

-

"this compound" (L)

-

Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

-

Ethanol or methanol

-

Base (e.g., triethylamine, sodium hydroxide solution) - optional, for deprotonation of the ligand

Procedure:

-

Dissolve the ligand (2.0 eq) in ethanol in a round-bottom flask.

-

If deprotonation is required, add a stoichiometric amount of base and stir for 15-30 minutes.

-

In a separate flask, dissolve the metal(II) salt (1.0 eq) in ethanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A precipitate may form immediately or upon heating. Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

-

Monitor the reaction by observing the color change and precipitation.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the precipitate with cold ethanol and then with diethyl ether.

-

Dry the complex in a vacuum desiccator.

-

Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for a series of metal(II) complexes with "this compound" (L), with the general formula [M(L)₂].

Table 1: Physicochemical and Analytical Data

| Complex | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |

| [Cu(L)₂] | C₁₀H₁₀N₄O₂Cu | 297.76 | Green | 85 | >300 | 12.5 |

| [Ni(L)₂] | C₁₀H₁₀N₄O₂Ni | 292.91 | Pale Green | 78 | >300 | 10.8 |

| [Co(L)₂] | C₁₀H₁₀N₄O₂Co | 293.15 | Pink | 82 | >300 | 11.2 |

| [Zn(L)₂] | C₁₀H₁₀N₄O₂Zn | 299.60 | White | 90 | >300 | 8.9 |

Table 2: Spectroscopic Data

| Compound | FT-IR ν(C=O) (cm⁻¹) | FT-IR ν(C=N) (cm⁻¹) | FT-IR ν(M-N) (cm⁻¹) | FT-IR ν(M-O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (d-d transitions) |

| Ligand (L) | 1680 | 1620 | - | - | 280, 350 |

| [Cu(L)₂] | 1655 | 1605 | 450 | 520 | 620 |

| [Ni(L)₂] | 1660 | 1608 | 445 | 515 | 410, 650 |

| [Co(L)₂] | 1658 | 1607 | 448 | 518 | 510, 590 |

| [Zn(L)₂] | 1662 | 1610 | 440 | 510 | - |

Table 3: Hypothetical X-ray Crystallographic Data for [Cu(L)₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| V (ų) | 985.2 |

| Z | 4 |

| R-factor | 0.045 |

| Bond Length Cu-N (Å) | 1.98 - 2.02 |

| Bond Length Cu-O (Å) | 1.95 - 1.97 |

| Bond Angle N-Cu-N (°) | 90.5, 178.2 |

| Bond Angle O-Cu-O (°) | 88.9, 177.5 |

Visualizations

Diagram 1: Synthesis Workflow

"2-Hydroxy-5-iminoazacyclopent-3-ene" functionalization and derivatization methods

An in-depth exploration of the functionalization and derivatization of the "2-Hydroxy-5-iminoazacyclopent-3-ene" scaffold, focusing on its more stable and synthetically accessible tautomeric form, the hydroxypyrrolinone core. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for creating diverse chemical libraries based on this privileged heterocyclic system.

Application Notes

Introduction to the Hydroxypyrrolinone Scaffold

The compound "this compound" exists in equilibrium with its more stable tautomers, primarily 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrroles and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[1] Their derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties.[2][3][4] The versatile functional handles on the hydroxypyrrolinone core—namely the N-H bond of the lactam, the C-OH hydroxyl group, and various positions on the carbon backbone—allow for extensive derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Caption: Tautomeric forms of the core scaffold.

Functionalization Strategies

The hydroxypyrrolinone scaffold offers several key sites for chemical modification, enabling the synthesis of diverse derivative libraries.

-

N-Functionalization: The lactam nitrogen is a primary site for modification. N-alkylation and N-arylation can significantly impact the compound's steric and electronic properties, influencing its binding to biological targets. Common methods include reaction with alkyl halides or sulfonates in the presence of a base, or greener approaches using reagents like propylene carbonate.[5][6][7]

-

O-Functionalization: The hydroxyl group is a versatile handle for introducing a variety of functional groups via O-acylation or O-alkylation. Chemoselective O-acylation can be achieved using acyl halides or anhydrides in an acidic medium like trifluoroacetic acid, which protonates the lactam nitrogen and prevents N-acylation.[8][9] This allows for the introduction of ester functionalities that can act as prodrugs or improve pharmacokinetic properties.

-

C-Functionalization: The carbon backbone, particularly at positions adjacent to the carbonyl or double bond, can be functionalized. For instance, the synthesis of the core ring itself can be designed to incorporate substituents at specific positions, such as the synthesis of 3,5-diaryl derivatives from substituted 3-cyanoketones.[1]

Caption: General workflow for scaffold synthesis and derivatization.

Quantitative Data Summary

Table 1: Synthesis of 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivatives

This table summarizes the yields for the synthesis of various hydroxypyrrolinone derivatives via the base-assisted cyclization of 3-cyanoketones.[1]

| Entry | Ar¹ Substituent | Ar² Substituent | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 8a | 72 |

| 2 | 4-Tolyl | 4-Tolyl | 8b | 85 |

| 3 | 4-Anisyl | 4-Anisyl | 8c | 81 |

| 4 | 4-Fluorophenyl | 4-Fluorophenyl | 8d | 75 |

| 5 | 4-Chlorophenyl | 4-Chlorophenyl | 8e | 80 |

| 6 | 4-Bromophenyl | 4-Bromophenyl | 8f | 83 |

| 7 | 2-Naphthyl | 2-Naphthyl | 8g | 65 |

Table 2: Biological Activity of Pyrrolinone Derivatives as P2X3 Receptor Antagonists

This table presents the in vitro activity of representative pyrrolinone derivatives against the human P2X3 receptor.[10]

| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (µM) |

| 23 | 4-isoxazolylphenyl | 4-methoxybenzoyl | Cyclohexyl | 0.025 |

| 24a | 4-pyridylphenyl | Benzoyl | Cyclohexyl | 0.15 |

| 24b | 4-cyanophenyl | 4-fluorobenzoyl | Cyclopentyl | 0.08 |

| 24c | 4-isoxazolylphenyl | Thiophene-2-carbonyl | Cyclohexyl | 0.04 |

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones

This protocol is adapted from the base-assisted cyclization of 3-cyanoketones.[1]

Materials:

-

Appropriate 3-cyano-1,3-diarylpropan-1-one (1.0 mmol)

-

Potassium hydroxide (KOH) (3.0 mmol, 168 mg)

-

Dimethylformamide (DMF), anhydrous (5 mL)

-

Water (H₂O), deionized (0.5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 3-cyano-1,3-diarylpropan-1-one (1.0 mmol) in 5 mL of DMF, add KOH (3.0 mmol).

-

Add 0.5 mL of water to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into 50 mL of water and extract with EtOAc (3 x 25 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the desired product.

Caption: Reaction scheme for Protocol 1.

Protocol 2: General Procedure for N-Alkylation of Pyrrolidones

This protocol is a general method adapted from literature procedures for N-alkylation of lactams and other N-heterocycles.[5]

Materials:

-

Hydroxypyrrolinone scaffold (1.0 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 mmol)

-

Dimethylformamide (DMF), anhydrous (10 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the hydroxypyrrolinone scaffold (1.0 mmol) in anhydrous DMF (10 mL).

-

Add anhydrous K₂CO₃ (1.5 mmol) to the solution.

-

Add the alkyl halide (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into 50 mL of water.

-

Extract the aqueous mixture with EtOAc (3 x 30 mL).

-

Combine the organic extracts, wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel.

Protocol 3: Chemoselective O-Acylation of the Hydroxyl Group

This protocol is adapted from methods for the selective O-acylation of hydroxyamino acids, which is applicable to the hydroxypyrrolinone core.[8][9]

Materials:

-

Hydroxypyrrolinone scaffold (1.0 mmol)

-

Trifluoroacetic acid (TFA) (3-5 mL)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 mmol)

-

Diethyl ether (Et₂O), cold

-

Anhydrous methanol (for quenching)

Procedure:

-

In a clean, dry flask, dissolve the hydroxypyrrolinone scaffold (1.0 mmol) in anhydrous TFA (3 mL) at 0 °C (ice bath).

-

Stir the solution until the starting material is fully dissolved. The amine/lactam function will be protonated.

-

Slowly add the acyl chloride (1.5 mmol) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (a co-spot with the starting material is recommended).

-

Once the reaction is complete, quench any excess acyl chloride by the careful addition of a small amount of anhydrous methanol at 0 °C.

-

Precipitate the product by adding the reaction mixture dropwise into a beaker of cold, vigorously stirred diethyl ether.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the O-acylated product, typically as a TFA salt. Further purification or neutralization can be performed as needed.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]

- 3. Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection [frontiersin.org]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Isocyanide-Based Multicomponent Reactions for the Synthesis of 5-Membered N-Heterocycle Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isocyanide-based multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, for the efficient construction of diverse libraries of five-membered nitrogen-containing heterocycles. While the specific scaffold "2-Hydroxy-5-iminoazacyclopent-3-ene" is not extensively documented as a stable product in MCRs, the principles and protocols outlined herein are readily adaptable for the synthesis of structurally related and highly functionalized imino- and amino-cyclopentene derivatives, which are valuable motifs in medicinal chemistry.

Multicomponent reactions are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic step.[1] This approach is highly atom-economical and allows for the generation of large, structurally diverse compound libraries, which are essential for identifying novel hit and lead compounds in drug development programs.

Core Concepts: Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs that facilitate the synthesis of a wide array of heterocyclic structures.[2][3][4]

-

The Ugi Reaction: This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The key intermediate is a nitrilium ion formed from the condensation of the amine and carbonyl compound, followed by the addition of the isocyanide.[1][2] Intramolecular trapping of this intermediate by the carboxylic acid component leads to the formation of a bis-amide product. By employing bifunctional starting materials, the linear Ugi adduct can undergo subsequent intramolecular cyclization to yield various heterocyclic scaffolds.

-

The Passerini Reaction: This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[3] Similar to the Ugi reaction, the use of appropriately functionalized substrates can lead to post-Passerini cyclization, affording heterocyclic products.

Workflow for Library Synthesis of 5-Membered N-Heterocycles

The general workflow for the synthesis of a library of 5-membered N-heterocycles using an isocyanide-based MCR involves the systematic variation of the starting components to explore a wide chemical space.

Caption: Library Synthesis Workflow.

Quantitative Data from Representative Reactions

The following table summarizes typical reaction outcomes for the synthesis of functionalized five-membered N-heterocycles and related structures via isocyanide-based MCRs, as reported in the literature.

| Entry | Reactant A (Carbonyl) | Reactant B (Amine) | Reactant C (Isocyanide) | Product Scaffold | Yield (%) | Reference |

| 1 | Substituted Benzaldehydes | Aniline | Cyclohexyl isocyanide | Tetrasubstituted Imidazolium Salts | 75-90 | [5] |

| 2 | N-alkylpiperidones | Aniline | Aliphatic isocyanides | Carfentanil Amide Analogs | Moderate to Good | [2] |

| 3 | Various Aldehydes | Diethyl isocyanomethylphosphonate | Amines | 2-(Imidazoline-4-yl)phosphonates | Good | [5] |

| 4 | 3-Oxo-azetidine | Various Amines | TosMIC | Highly functionalized azetidinone derivatives | 60-95 | [6] |

| 5 | Substituted Aldehydes | Various Amines | Various Isocyanides | α-Acyloxy Amides (Passerini) | Good to High | [3] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Ugi-type Four-Component Reaction for the Synthesis of a Dihydropyrrolone Library

This protocol is a representative example for the synthesis of a library of dihydropyrrolone derivatives, which are structurally related to the target scaffold.

Materials:

-

Aldehyde (0.5 mmol, 1.0 equiv)

-

Amine (0.5 mmol, 1.0 equiv)

-

Levulinic acid (0.5 mmol, 1.0 equiv)

-

Isocyanide (0.5 mmol, 1.0 equiv)

-

Methanol (2 mL)

-

Magnetic stirrer and vial

Procedure:

-

To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol), amine (0.5 mmol), and methanol (1 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add levulinic acid (0.5 mmol) and the isocyanide (0.5 mmol) to the reaction mixture.

-

Add the remaining methanol (1 mL) and seal the vial.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired dihydropyrrolone derivative.

-

The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: General Procedure for a Passerini Three-Component Reaction followed by Intramolecular Cyclization

This protocol describes a general method for synthesizing N-heterocycles via a Passerini reaction followed by a cyclization step.

Materials:

-

Aldehyde containing a nucleophilic group (e.g., 2-aminobenzaldehyde) (0.5 mmol, 1.0 equiv)

-

Carboxylic acid (0.5 mmol, 1.0 equiv)

-

Isocyanide (0.5 mmol, 1.0 equiv)

-

Dichloromethane (DCM) (2 mL)

-

Reagent for cyclization (e.g., a mild acid or base, depending on the substrate)

-

Magnetic stirrer and vial

Procedure:

-

In a vial equipped with a magnetic stir bar, dissolve the aldehyde (0.5 mmol) and carboxylic acid (0.5 mmol) in DCM (2 mL).

-

Add the isocyanide (0.5 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the formation of the Passerini adduct by TLC.

-

Once the Passerini reaction is complete, add the cyclization agent to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired heterocyclic compound.

-

Characterize the final product using appropriate analytical techniques.

Signaling Pathways and Logical Relationships

The mechanism of the Ugi reaction provides a clear logical relationship between the starting materials and the final product, highlighting the key intermediates.

Caption: Ugi Reaction Mechanism.

Conclusion

Isocyanide-based multicomponent reactions offer an exceptionally efficient and versatile platform for the synthesis of diverse libraries of five-membered N-heterocycles. By carefully selecting the starting materials and reaction conditions, researchers can rapidly access a wide range of complex molecular architectures for screening in drug discovery and development programs. The protocols and data presented herein provide a solid foundation for initiating and optimizing these powerful synthetic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Hydroxy-5-iminoazacyclopent-3-ene" synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene. It includes a proposed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Hypothetical Synthesis Overview

The synthesis of this compound can be envisioned through a cyclocondensation reaction between a β-ketoester and a nitrogen-containing nucleophile, such as cyanamide. The initial condensation would be followed by an intramolecular cyclization and subsequent tautomerization to yield the desired product. This approach is a common strategy for the formation of functionalized five-membered nitrogen heterocycles.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on general principles of heterocyclic synthesis and may require further optimization for specific applications.

Reaction Scheme:

Materials:

-

Ethyl acetoacetate (or another suitable β-ketoester)

-

Cyanamide

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (100 mL).

-

Addition of Base: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol at room temperature with stirring until fully dissolved.

-

Addition of Reactants: Ethyl acetoacetate (1.0 equivalent) is added dropwise to the solution, followed by the portion-wise addition of cyanamide (1.0 equivalent).

-

Reaction: The reaction mixture is heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in water (50 mL) and neutralized with 1M hydrochloric acid to a pH of approximately 7.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaOEt (1.1) | Ethanol | 78 | 4 | 65 | 92 |

| 2 | NaOEt (1.1) | Methanol | 65 | 6 | 60 | 90 |

| 3 | K2CO3 (1.5) | DMF | 100 | 4 | 55 | 88 |

| 4 | DBU (1.2) | Acetonitrile | 82 | 5 | 70 | 95 |

| 5 | NaH (1.1) | THF | 66 | 6 | 45 | 85 |

Table 2: Effect of Reactant Stoichiometry on Yield

| Entry | β-Ketoester (equiv.) | Cyanamide (equiv.) | Base (equiv.) | Yield (%) |

| 1 | 1.0 | 1.0 | 1.1 | 65 |

| 2 | 1.2 | 1.0 | 1.1 | 68 |

| 3 | 1.0 | 1.2 | 1.1 | 72 |

| 4 | 1.0 | 1.0 | 1.5 | 60 |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC.- Increase reaction temperature, ensuring it does not exceed the boiling point of the solvent.- Ensure anhydrous conditions, as water can quench the base. |

| Ineffective base. | - Use a stronger base (e.g., NaH), but with caution as it may promote side reactions.- Ensure the base is not old or degraded. | |

| Reactant degradation. | - Add reactants at a lower temperature before heating to reflux.- Ensure the purity of starting materials. | |

| Formation of Multiple Products | Side reactions are occurring. | - Lower the reaction temperature.- Use a milder base.- Vary the solvent to one with a different polarity. |

| Tautomerization issues. | - The desired tautomer may not be the most stable. Consider adjusting the pH during workup to favor the desired form. | |

| Product is Difficult to Purify | Product is highly polar. | - Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography if the compound is water-soluble. |

| Product co-elutes with starting materials or byproducts. | - Optimize the eluent system for better separation.- Consider recrystallization as an alternative purification method. | |

| Inconsistent Results | Variability in starting material quality. | - Use starting materials from a reliable source and check their purity before use. |

| Inconsistent reaction conditions. | - Carefully control reaction parameters such as temperature, time, and stirring speed. |

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

A1: The "this compound" name suggests a specific tautomer. However, keto-enol and imine-enamine tautomerism are common in such heterocyclic systems. The predominant tautomer will depend on factors like the solvent, pH, and temperature. Spectroscopic analysis (NMR, IR) is crucial to determine the actual structure.

Q2: Can other β-dicarbonyl compounds be used in this synthesis?

A2: Yes, other β-ketoesters or 1,3-diketones can likely be used, which would result in different substituents on the azacyclopentene ring. The reactivity of the dicarbonyl compound will influence the required reaction conditions.

Q3: What are the key safety precautions for this synthesis?

A3: Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive bases that should be handled under an inert atmosphere. Cyanamide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents should be used, and the reaction should be conducted under a nitrogen or argon atmosphere.

Q4: How can the regioselectivity of the initial condensation be controlled?

A4: In the case of unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at two different carbonyl groups, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the dicarbonyl compound and the reaction conditions. Generally, the less sterically hindered and more electrophilic carbonyl group is more reactive.

Q5: What analytical techniques are recommended for product characterization?

A5: The structure and purity of the final product should be confirmed using a combination of techniques, including ¹H NMR and ¹³C NMR spectroscopy to elucidate the carbon-hydrogen framework, mass spectrometry to determine the molecular weight, and infrared (IR) spectroscopy to identify functional groups (e.g., C=O, C=N, N-H, O-H).

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway where this class of compounds might be relevant.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Improving the yield and purity of "2-Hydroxy-5-iminoazacyclopent-3-ene"

Welcome to the technical support center for 2-Hydroxy-5-iminoazacyclopent-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield and purity of this compound. Given the novelty of this molecule, this guide is based on established principles of heterocyclic chemistry and addresses potential challenges that may arise during synthesis and purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Low or No Product Yield

Q1: My reaction yield is consistently low or I'm not getting any product. What are the common causes?

A1: Low yields can stem from several factors throughout the experimental process.[1][2] A systematic check of the following is recommended:

-

Reagent Quality: Ensure starting materials and catalysts are pure and dry. Impurities or moisture can halt the reaction or lead to side products.[3]

-

Reaction Conditions: Temperature and reaction time are critical. Inconsistent heating or quenching the reaction too early or too late can significantly impact the yield.[1][3] Consider running small-scale trials to optimize these parameters.

-

Atmosphere Control: The presence of oxygen or moisture can be detrimental to many organic reactions. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are sensitive.[3]

-

Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.[4] Ensure vigorous and consistent stirring throughout the reaction.

Product Purity Issues

Q2: My final product is impure. How can I identify and remove contaminants?

A2: Impurities can be unreacted starting materials, byproducts, or degradation products.

-

Identify Impurities: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.

-

Purification Strategy:

-

Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is crucial for good separation. Experiment with different solvent polarities. Be aware that acid-sensitive compounds may require special considerations during silica chromatography.[1]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

-

Washing/Extraction: A liquid-liquid extraction during the workup phase can remove many water-soluble or acid/base-soluble impurities.[1]

-

Q3: I am observing multiple spots on my TLC plate even after purification. What could be the reason?

A3: This could be due to the presence of tautomers. The "this compound" structure can exist in equilibrium with its tautomeric forms (e.g., the keto-enamine form).[5][6][7][8] These tautomers may have different polarities and can appear as separate spots on a TLC plate. The equilibrium between tautomers can be influenced by the solvent, pH, and temperature.[5][9]

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q: What is the expected stability of this compound?

A: The presence of imine and hydroxy functional groups suggests potential instability, especially in the presence of acid, base, or heat. The compound may be susceptible to hydrolysis or polymerization. It is advisable to store the purified compound under an inert atmosphere at a low temperature and dissolved in a non-polar, aprotic solvent if possible.[1]

Q: Can I use proton NMR to confirm the structure?

A: Yes, proton and carbon NMR are essential for structure elucidation. However, be aware that tautomerism can complicate the spectra. You might observe two sets of peaks corresponding to the different tautomeric forms. Running the NMR in different solvents (e.g., DMSO-d6 vs. CDCl3) can sometimes help to identify and assign the peaks of the different forms.

Q: What is a good starting point for developing a column chromatography method?

A: Start with a relatively non-polar solvent system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3, as this often provides good separation on a column.

Troubleshooting Low Yield: A Logic Diagram

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols